molecular formula C7H4BrFN2 B12963305 6-(Bromomethyl)-5-fluoronicotinonitrile

6-(Bromomethyl)-5-fluoronicotinonitrile

Cat. No.: B12963305
M. Wt: 215.02 g/mol
InChI Key: UTCPQQKUOXOKNW-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-5-fluoronicotinonitrile is an organic compound that belongs to the class of halogenated nicotinonitriles This compound is characterized by the presence of a bromomethyl group at the 6th position and a fluorine atom at the 5th position on the nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-5-fluoronicotinonitrile typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, such as 5-fluoronicotinonitrile, using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-5-fluoronicotinonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Formation of substituted nicotinonitriles.

    Oxidation: Formation of 6-(bromomethyl)-5-fluoronicotinaldehyde or 6-(bromomethyl)-5-fluoronicotinic acid.

    Reduction: Formation of 6-(bromomethyl)-5-fluoronicotinamine.

Scientific Research Applications

6-(Bromomethyl)-5-fluoronicotinonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-5-fluoronicotinonitrile involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity. These interactions can modulate specific biochemical pathways, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Chloromethyl)-5-fluoronicotinonitrile
  • 6-(Bromomethyl)-4-fluoronicotinonitrile
  • 6-(Bromomethyl)-5-chloronicotinonitrile

Uniqueness

6-(Bromomethyl)-5-fluoronicotinonitrile is unique due to the specific positioning of the bromomethyl and fluorine groups on the nicotinonitrile ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

6-(bromomethyl)-5-fluoropyridine-3-carbonitrile

InChI

InChI=1S/C7H4BrFN2/c8-2-7-6(9)1-5(3-10)4-11-7/h1,4H,2H2

InChI Key

UTCPQQKUOXOKNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)CBr)C#N

Origin of Product

United States

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